Cas no 1008079-89-7 (1-(Piperidine-2-carbonyl)piperidine-4-carboxamide)

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is a bifunctional piperidine derivative featuring both a carboxamide and a piperidine-2-carbonyl moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile scaffold for designing bioactive molecules. The presence of the carboxamide group enhances hydrogen-bonding interactions, while the piperidine-2-carbonyl moiety contributes to conformational rigidity, potentially improving target binding affinity. Its structural features make it a promising intermediate for synthesizing protease inhibitors, receptor modulators, or other pharmacologically active compounds. The compound's balanced polarity and functional group compatibility further support its utility in lead optimization and structure-activity relationship studies.
1-(Piperidine-2-carbonyl)piperidine-4-carboxamide structure
1008079-89-7 structure
Product Name:1-(Piperidine-2-carbonyl)piperidine-4-carboxamide
CAS No:1008079-89-7
MF:C12H21N3O2
MW:239.314042806625
CID:5013687
Update Time:2025-05-20

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(piperidine-2-carbonyl)piperidine-4-carboxamide
    • 1-(piperidin-2-ylcarbonyl)piperidine-4-carboxamide
    • 1-(Piperidine-2-carbonyl)-piperidine-4-carboxylic acid amide
    • 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide
    • Inchi: 1S/C12H21N3O2/c13-11(16)9-4-7-15(8-5-9)12(17)10-3-1-2-6-14-10/h9-10,14H,1-8H2,(H2,13,16)
    • InChI Key: BXEYMHGLINHOKZ-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCN1)N1CCC(C(N)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • XLogP3: -0.4
  • Topological Polar Surface Area: 75.4

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Additional information on 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide: A Promising Compound in Medicinal Chemistry

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS No. 1008079-89-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as Pip2C-Pip4C, belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.

The chemical structure of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is characterized by a piperidine ring linked to another piperidine ring through a carbonyl group. This structural arrangement imparts unique pharmacological properties, making it a valuable candidate for drug development. Recent research has focused on elucidating the mechanisms of action and potential therapeutic applications of this compound.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological profile of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide. The results indicated that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. The study also highlighted the compound's ability to modulate specific signaling pathways involved in inflammation and pain perception.

Another significant aspect of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is its low toxicity profile. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with minimal side effects. This favorable safety profile is crucial for its potential use in long-term treatments, such as those for chronic conditions.

The pharmacokinetic properties of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide have also been extensively studied. Research has demonstrated that this compound has good oral bioavailability and a favorable half-life, which are important factors for drug development. These properties suggest that Pip2C-Pip4C could be administered orally, providing a convenient and patient-friendly treatment option.

In addition to its anti-inflammatory and analgesic effects, recent studies have explored the potential of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide in other therapeutic areas. For instance, preliminary research has shown that this compound may have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of oxidative stress and neuroinflammation.

The synthetic route for producing 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide has been optimized to ensure high yields and purity. This optimization is crucial for large-scale production and clinical trials. The synthesis involves several steps, including the formation of the piperidine rings and the introduction of the carbonyl group. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to enhance efficiency and reduce production costs.

Clinical trials are currently underway to evaluate the safety and efficacy of Pip2C-Pip4C in human subjects. Early results from phase I trials have been promising, with no significant adverse events reported. These trials are expected to provide valuable insights into the compound's pharmacodynamics and pharmacokinetics in humans, paving the way for further clinical development.

In conclusion, 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS No. 1008079-89-7) represents a promising candidate in medicinal chemistry with a wide range of potential therapeutic applications. Its unique structural features, favorable pharmacological properties, and low toxicity profile make it an attractive option for drug development. Ongoing research and clinical trials will continue to uncover new insights into its mechanisms of action and therapeutic potential.

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